mudanpioside C
Overview
Description
Mudanpioside C is a compound identified among six new monoterpene glycosides, named mudanpioside-A to -F, isolated from the root cortex of Paeonia suffruticosa. These compounds were isolated as minor components from an ethanol extract, with their structures established based on spectral evidence (Lin et al., 1996).
Synthesis Analysis
Synthetic approaches for molecules like mudanpioside C often involve complex organic synthesis strategies, such as C-H bond functionalization. This process represents a significant aspect of organic chemistry, aiming at the direct and selective replacement of C-H bonds with new bonds, like C-C, C-O, and C-N, facilitated by transition metal catalysts (Godula & Sames, 2006).
Molecular Structure Analysis
The molecular structure of mudanpioside C, like its counterparts, is elucidated through spectral evidence, which is crucial for understanding its chemical nature and potential interactions. Although specific details on mudanpioside C's molecular structure are not provided, the general approach involves analyzing the molecule's functional groups and stereochemistry through techniques such as NMR and mass spectrometry.
Chemical Reactions and Properties
Chemical reactions involving mudanpioside C would likely involve its functional groups, particularly the glycosidic linkage. Mudanpioside C's reactivity could be influenced by the presence of these functional groups, which participate in various chemical reactions, including those involving C-H bond functionalization and metal-catalyzed transformations for organic synthesis (Murakami & Ishida, 2016).
Scientific Research Applications
Identification and Structural Analysis : Mudanpioside C has been identified as a monoterpene glycoside isolated from Paeonia suffruticosa, with its structure established through spectral evidence (Lin et al., 1996).
Pharmacological Studies : Research suggests that compounds like mudanpioside C from Paeonia species may play a role in inhibiting platelet aggregation, inflammation, and hemorrhage due to bacterial infection (Ding et al., 2000).
Anti-inflammatory Activity : Mudanpioside C has been identified as one of the compounds in Moutan Cortex (the root cortex of Paeonia suffruticosa) that significantly inhibits the activation of NF-κB, a key mediator in inflammation. This suggests its potential role in treating inflammatory diseases (Lu et al., 2019).
Calcium Antagonistic Activity : In a study focusing on hypertension disease therapy, mudanpioside C was identified as a potential calcium antagonist, suggesting its role in the regulation of intracellular calcium concentration and possible anti-hypertensive effects (Lu et al., 2019).
Anti-allergic Effects : Mudanpioside C has been identified in studies examining the chemical constituents of Paeonia suffruticosa with anti-allergic activity. This highlights its potential in developing treatments for allergic reactions (Shi et al., 2016).
Comprehensive Metabolomic Analysis : Research has also been conducted on the comprehensive metabolomic variations in Cortex Moutan from different root parts of Paeonia suffruticosa, including the identification and distribution of compounds like mudanpioside C (Xiao et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMTLNPCAHHGP-HRCYFWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mudanpioside C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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